molecular formula C13H19BrN4S B12129874 [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione

[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione

Katalognummer: B12129874
Molekulargewicht: 343.29 g/mol
InChI-Schlüssel: CDTHUQQAJYIUSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a brominated pyridyl group, a piperazine ring, and a thione moiety, making it a versatile candidate for numerous chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione typically involves multiple steps, starting with the bromination of 2-pyridine This is followed by the formation of the piperazine ring and subsequent attachment of the methylethylamino group

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to scale up the production process. Additionally, the use of catalysts and advanced purification methods ensures the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol.

    Substitution: The bromine atom in the pyridyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for use in various industrial processes, including polymerization and catalysis.

Wirkmechanismus

The mechanism of action of [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione involves its interaction with specific molecular targets. The brominated pyridyl group and piperazine ring allow it to bind to proteins and enzymes, potentially inhibiting their activity. The thione moiety may also play a role in redox reactions, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [4-(5-Chloro(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
  • [4-(5-Fluoro(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione
  • [4-(5-Iodo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione

Uniqueness

Compared to similar compounds, [4-(5-Bromo(2-pyridyl))piperazinyl][(methylethyl)amino]methane-1-thione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding affinity. The combination of the brominated pyridyl group, piperazine ring, and thione moiety provides a distinct set of chemical properties that can be exploited in various applications.

Eigenschaften

Molekularformel

C13H19BrN4S

Molekulargewicht

343.29 g/mol

IUPAC-Name

4-(5-bromopyridin-2-yl)-N-propan-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C13H19BrN4S/c1-10(2)16-13(19)18-7-5-17(6-8-18)12-4-3-11(14)9-15-12/h3-4,9-10H,5-8H2,1-2H3,(H,16,19)

InChI-Schlüssel

CDTHUQQAJYIUSB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=S)N1CCN(CC1)C2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.